1-Nonadecanol

Vue d'ensemble

Description

Méthodes De Préparation

Le 1-Nonadecanol peut être synthétisé par diverses méthodes. Une voie de synthèse courante implique la réduction de l'acide nonadécanoïque . Cette réduction peut être réalisée en utilisant des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) dans des conditions appropriées . Les méthodes de production industrielles impliquent souvent l'hydrogénation d'acides gras dérivés de sources naturelles, telles que les huiles végétales .

Analyse Des Réactions Chimiques

Le 1-Nonadecanol subit plusieurs types de réactions chimiques, notamment :

Réduction : Le composé peut être réduit en nonadécane en utilisant des agents réducteurs forts.

Substitution : Le this compound peut réagir avec des agents halogénants comme le tribromure de phosphore (PBr3) pour former du bromure de nonadécyle.

Les principaux produits formés à partir de ces réactions comprennent l'acide nonadécanoïque, le nonadécane et le bromure de nonadécyle .

Applications de la recherche scientifique

Le this compound a une large gamme d'applications dans la recherche scientifique :

Biologie : Le composé est étudié pour son rôle dans le métabolisme lipidique de certains organismes.

Industrie : Le this compound est utilisé dans la production de tensioactifs, de lubrifiants et de plastifiants.

Mécanisme d'action

Le mécanisme d'action du this compound implique son interaction avec les membranes lipidiques. En raison de sa longue chaîne hydrophobe et de son groupe hydroxyle hydrophile, il peut s'intégrer dans les bicouches lipidiques, affectant la fluidité et la perméabilité des membranes . Cette propriété le rend utile dans les formulations qui nécessitent une libération contrôlée des ingrédients actifs .

Applications De Recherche Scientifique

Introduction to 1-Nonadecanol

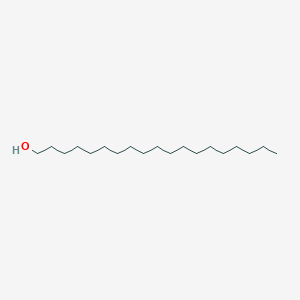

This compound, also known as nonadecan-1-ol, is a long-chain primary fatty alcohol with the chemical formula and CAS Number 1454-84-8. This compound is characterized by its hydrophobic properties and is commonly found in various natural sources, including plant oils and essential oils. Its applications span across multiple fields, including pharmaceuticals, cosmetics, food industry, and materials science.

Pharmaceutical Applications

This compound has been explored for its potential therapeutic benefits:

- Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections .

- Drug Delivery Systems : Due to its lipid-like nature, it can be utilized in drug delivery systems to enhance the solubility and bioavailability of hydrophobic drugs.

Cosmetic Industry

The cosmetic industry utilizes this compound as an emollient and skin-conditioning agent:

- Moisturizers : Its ability to form a barrier on the skin helps retain moisture, making it an ideal ingredient in lotions and creams.

- Stabilizer in Formulations : It acts as a stabilizer in emulsions, improving the texture and feel of cosmetic products .

Food Industry

In the food sector, this compound serves various functions:

- Flavoring Agent : It can be used as a flavoring agent due to its pleasant odor profile derived from natural sources .

- Food Preservation : Its antimicrobial properties may also contribute to extending the shelf life of certain food products by inhibiting microbial growth.

Materials Science

In materials science, this compound is investigated for its role in developing new materials:

- Biodegradable Plastics : Research indicates that fatty alcohols like this compound can be incorporated into biodegradable plastic formulations to enhance flexibility and durability .

- Phase Change Materials : It is being studied as a potential phase change material (PCM) due to its thermal properties, which could be beneficial in thermal energy storage applications .

Case Study 1: Antimicrobial Properties

In a study published in the Food & Function journal, researchers evaluated the antimicrobial activity of various fatty alcohols, including this compound, against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that this compound exhibited significant antibacterial activity, suggesting its potential use in topical formulations for treating skin infections .

Case Study 2: Cosmetic Formulation Development

A formulation study focused on integrating this compound into skin care products demonstrated improved moisture retention and skin feel. The study highlighted that products containing this compound had better consumer acceptance due to enhanced sensory attributes compared to those without it .

Case Study 3: Biodegradable Plastics Research

Research conducted at a university explored the incorporation of this compound into biodegradable plastics. The findings revealed that adding this compound improved the mechanical properties of the plastic while maintaining biodegradability, thus supporting environmental sustainability efforts in materials science .

Mécanisme D'action

The mechanism of action of 1-Nonadecanol involves its interaction with lipid membranes. Due to its long hydrophobic chain and hydrophilic hydroxyl group, it can integrate into lipid bilayers, affecting membrane fluidity and permeability . This property makes it useful in formulations that require controlled release of active ingredients .

Comparaison Avec Des Composés Similaires

Le 1-Nonadecanol est similaire à d'autres alcools gras à longue chaîne tels que :

1-Octadécanol (alcool stéarylique) : C18H38O

1-Eicosanol (alcool arachidylique) : C20H42O

1-Docosanol (alcool béhénylique) : C22H46O

Comparé à ces composés, le this compound a une longueur de chaîne unique qui lui confère des propriétés physiques et chimiques spécifiques, le rendant adapté à des applications particulières .

Activité Biologique

1-Nonadecanol, a long-chain fatty alcohol with the chemical formula and CAS number 1454-84-8, is recognized for its diverse biological activities. This compound is primarily derived from natural sources such as the essential oils of certain plants, including Heracleum thomsonii and Neotinea ustulata . Its unique structure and properties confer various biological effects, making it a subject of interest in pharmacology and biochemistry.

This compound has several notable physical properties:

- Molecular Weight : 284.52 g/mol

- Density : 0.8 ± 0.1 g/cm³

- Boiling Point : 345.3 ± 5.0 °C at 760 mmHg

- Melting Point : 60-61 °C

- Flash Point : 140.4 ± 5.2 °C

These properties suggest that this compound is stable under a range of conditions, which is beneficial for its applications in various fields.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains. For instance, research on the essential oil composition of Stachys species indicated that this compound contributed to antibacterial effects, with concentrations ranging from 1.7% to 1.9% in the oil extracts .

Moreover, a study evaluating the essential oils from Heracleum thomsonii found that these oils, containing this compound, demonstrated notable antimicrobial properties against several pathogens, suggesting its potential use in developing natural preservatives or therapeutic agents .

Antifungal Activity

In addition to its antibacterial effects, this compound has been reported to possess antifungal properties. Research evaluating bioactive compounds from various fungal species highlighted that certain concentrations of nonadecanol could effectively inhibit fungal growth, contributing to its potential application in agricultural settings to combat plant pathogens .

Immunological Effects

Emerging evidence suggests that this compound may influence immunological responses. Its role in modulating oxidative stress and potentially aiding in conditions like diabetes and hypocholesterolemia has been noted . This positions it as a candidate for further research into its therapeutic applications in metabolic disorders.

Study on Essential Oils

A comprehensive study conducted on the essential oils of Heracleum thomsonii revealed that the presence of this compound correlates with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The findings indicated:

- Minimum Inhibitory Concentration (MIC) values for various bacterial strains were significantly lower when treated with oils containing higher concentrations of nonadecanol.

Antifungal Efficacy

Another investigation into the antifungal activity of secondary metabolites produced by fungi demonstrated that compounds including nonadecanol could inhibit the mycelial growth of pathogenic fungi such as Rhizoctonia solani at specific concentrations, showcasing its potential utility in agricultural biotechnology .

Research Findings Summary Table

Propriétés

IUPAC Name |

nonadecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h20H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFDHKJUZCCPKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870875 | |

| Record name | Nonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White flakes; [Aldrich MSDS] | |

| Record name | 1-Nonadecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10235 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1454-84-8 | |

| Record name | 1-Nonadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1454-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001454848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonadecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.483 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NONADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A465X576KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Nonadecanol?

A1: Nonadecanol has the molecular formula C19H40O and a molecular weight of 284.53 g/mol.

Q2: Is there any spectroscopic data available for Nonadecanol?

A2: Yes, researchers have used various spectroscopic techniques to characterize Nonadecanol. These include:

- X-ray powder diffraction: This technique helps determine the crystal structure and polymorphism of Nonadecanol. []

- Differential scanning calorimetry (DSC): This technique is used to study the thermal behavior of Nonadecanol, including melting point, phase transitions, and heat capacities. [, , , ]

- Raman scattering and infrared spectroscopy (IR): These vibrational spectroscopic techniques provide information about the functional groups and molecular vibrations present in Nonadecanol. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used to identify and quantify Nonadecanol in various samples, particularly in essential oils and plant extracts. [, , , , , , , , , , , , ]

- Nuclear Magnetic Resonance (NMR): This technique provides detailed information about the structure and bonding in Nonadecanol. [, ]

Q3: What are some of the reported applications of Nonadecanol?

A3: Nonadecanol has been investigated for several potential applications, including:

- Heterogeneous Ice Nucleation: Nonadecanol monolayers can act as ice nuclei, influencing the freezing point of water and aqueous solutions. This property is relevant to atmospheric science, particularly in understanding cirrus cloud formation. [, , , ]

- Antibacterial Agent: Nonadecanol has shown antibacterial activity against various bacteria, including Staphylococcus aureus and Enterococcus faecalis. This makes it a potential candidate for developing new antibacterial agents. [, , ]

- Antifeedant: Studies have shown that Nonadecanol can deter feeding in pea aphids (Acyrthosiphon pisum), suggesting potential applications in pest control. []

- Ovipositional Deterrent: Nonadecanol has been identified as an ovipositional deterrent for the spotted stem borer (Chilo partellus), a significant pest of maize. This property could be exploited for developing new pest management strategies. []

- Cosmetics: Nonadecanol and its esters have been investigated for their potential applications in cosmetic formulations due to their physical and chemical properties. []

- Phase Change Material: Nonadecanol has potential use as a phase change material for thermal energy storage applications due to its suitable melting temperature and heat storage capacity. []

Q4: Has Nonadecanol been investigated for its biological activity?

A4: Yes, Nonadecanol has been investigated for several biological activities, including:

- Antibacterial activity: Studies have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. [, , ]

- Antifungal activity: Research indicates antifungal potential, specifically against Rhizoctonia solani. []

- Antitumor activity: Although research is limited, some studies suggest potential antitumor properties. []

Q5: What is known about the safety profile of Nonadecanol?

A5: While Nonadecanol has shown promising biological activities, limited data is available on its toxicity and safety profile.

- Mutagenicity: Extracts containing Nonadecanol have been reported as non-mutagenic based on the Ames test, suggesting potential safety. []

Q6: How does Nonadecanol interact with water in ice nucleation?

A6: Nonadecanol forms a monolayer on the water surface, creating a structured interface that promotes ice crystal formation. The hydrophobic tail of Nonadecanol interacts with the air, while its hydrophilic head interacts with water molecules. This ordered arrangement lowers the energy barrier for ice nucleation, allowing ice to form at higher temperatures than homogeneous nucleation. [, , , ]

Q7: What factors influence the effectiveness of Nonadecanol as an ice nucleus?

A7: Several factors can influence the ice nucleation efficiency of Nonadecanol, including:

- Temperature: The effectiveness of Nonadecanol as an ice nucleus is temperature-dependent. Studies have shown that the ice nucleation rate coefficient (jhet) increases with decreasing temperature. []

- Water activity: The presence of solutes in water affects its freezing point. Research shows that the heterogeneous ice freezing temperatures for Nonadecanol decrease with increasing solute concentration, suggesting a relationship between water activity and ice nucleation. []

- Droplet size: The size of the water droplet can impact the freezing temperature, with smaller droplets typically freezing at lower temperatures. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.